molecular formula C8H9FO2 B2362705 4-Fluoro-2-(methoxymethyl)phenol CAS No. 2222511-96-6

4-Fluoro-2-(methoxymethyl)phenol

Cat. No.: B2362705
CAS No.: 2222511-96-6
M. Wt: 156.156
InChI Key: LNFKMOIJSHBOLD-UHFFFAOYSA-N
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Description

4-Fluoro-2-(methoxymethyl)phenol is an organic compound with the molecular formula C8H9FO2. It is a derivative of phenol, where the hydrogen atom at the para position is replaced by a fluorine atom, and the hydrogen atom at the ortho position is replaced by a methoxymethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-(methoxymethyl)phenol can be achieved through several methods. One common approach involves the bromination of 4-hydroxyacetophenone to produce alpha-bromo-5-hydroxyacetophenone, followed by a methoxide-bromide exchange to yield alpha-methoxy-4-hydroxyacetophenone. This intermediate is then reduced using hydrogen in the presence of a hydrogenation catalyst to produce 4-(2’-methoxyethyl)phenol .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale chemical synthesis using similar reaction pathways as described above. The process may include additional purification steps to ensure the compound meets the required purity standards for its intended applications .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-(methoxymethyl)phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert it into different hydroxy derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinone derivatives, hydroxy derivatives, and substituted phenols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Fluoro-2-(methoxymethyl)phenol has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Fluoro-2-(methoxymethyl)phenol involves its interaction with specific molecular targets and pathways. For example, it can undergo oxidative demethylation to form quinone methides, which can interact with cellular components and enzymes. This interaction can lead to various biological effects, including modulation of enzyme activity and cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluoro-2-(methoxymethyl)phenol is unique due to the presence of both the fluorine atom and the methoxymethyl group, which confer distinct chemical properties and reactivity. These structural features make it a valuable compound for various synthetic and research applications .

Properties

IUPAC Name

4-fluoro-2-(methoxymethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FO2/c1-11-5-6-4-7(9)2-3-8(6)10/h2-4,10H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNFKMOIJSHBOLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(C=CC(=C1)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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